Mirodenafil

Description

Structure

3D Structure

Properties

IUPAC Name |

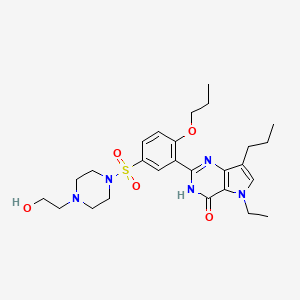

5-ethyl-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-7-propyl-3H-pyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5S/c1-4-7-19-18-30(6-3)24-23(19)27-25(28-26(24)33)21-17-20(8-9-22(21)36-16-5-2)37(34,35)31-12-10-29(11-13-31)14-15-32/h8-9,17-18,32H,4-7,10-16H2,1-3H3,(H,27,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJFNYMSCFYZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50881265 | |

| Record name | Mirodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862189-95-5 | |

| Record name | Mirodenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862189-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirodenafil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862189955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirodenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50881265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIRODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/504G362H0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Pharmacokinetics and Tissue Distribution of Mirodenafil in Rats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and tissue distribution of Mirodenafil, a phosphodiesterase type 5 (PDE5) inhibitor, in rat models. The information presented is collated from various preclinical studies and is intended to serve as a valuable resource for researchers and professionals involved in drug development and pharmacological studies.

Pharmacokinetic Profile of this compound in Rats

This compound exhibits dose-dependent pharmacokinetics in rats, primarily due to saturable hepatic metabolism.[1] It is rapidly absorbed following oral administration, with extensive first-pass metabolism influencing its bioavailability.[1][2][3]

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |

| 10 | - | 0.5 | 0.51 - 0.69 | - | 24.1 | [1][3] |

| 20 | - | 0.5 | 0.51 - 0.69 | - | 30.1 | [1][3] |

| 40 | 2,728 | 1.0 | 1.5 | 5,702 | 43.4 | [1][3][4] |

| 50 | - | 0.5 | 0.51 - 0.69 | - | - | [1] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC: Area under the plasma concentration-time curve.

Table 2: Pharmacokinetic Parameters of this compound in Rat Corpus Cavernosum After Oral Administration (40 mg/kg)

| Parameter | Value | Reference |

| Cmax (ng/g) | 2,812 | [1] |

| Tmax (h) | 1.4 | [1] |

| t1/2 (h) | 1.3 | [1] |

| AUC (ng·h/g) | 8,425 | [4] |

This compound demonstrates significantly higher Cmax and AUC values in both plasma and corpus cavernosum tissue compared to sildenafil at the same oral dose.[1][5] The plasma protein binding of this compound in rats is high, reported to be 87.8% and greater than 97% in vitro and over 98% in vivo.[1][2]

Tissue Distribution

Following oral administration of radiolabeled [14C]-Mirodenafil, radioactivity is widely distributed throughout all tissues in rats.[1][6] The highest concentrations are observed in the gastrointestinal tract, consistent with its oral route of administration and primary route of excretion.[1]

Table 3: Tissue Distribution of this compound and its Metabolites in Rats

| Tissue | Key Findings | Reference |

| General Distribution | Radioactivity distributed in all tissues. Highest concentrations in the gastrointestinal tract. | [1] |

| Excretory Organs | High radioactivity levels observed. | [1] |

| Thyroid, Liver, Brain | Radioactivity remains detectable with relatively high penetration. | [1] |

| Brain | Radioactivity gradually increases up to 24 hours post-dose, suggesting it crosses the blood-brain barrier. | [1][6] |

| Bladder | Drug concentration is higher in bladder tissue than in prostate tissue. | [7] |

| Prostate | Mean drug concentration was significantly higher in a chronic pelvic ischemia model compared to a sham-operated model at 1 and 4 hours post-administration. | [7] |

| Corpus Cavernosum | High concentration with a Cmax of 2,812 ng/g at 1.4 hours after a 40 mg/kg oral dose. | [1] |

Metabolism and Excretion

This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP1A1/2, 2B1/2, 2D, and 3A1/2.[8] The major metabolites are SK3541 and SK3544.[2][9]

The primary route of excretion for this compound and its metabolites is through the feces via the hepatobiliary system.[1] After a 40 mg/kg oral dose of [14C]-Mirodenafil, approximately 82.92% of the administered radioactivity was recovered in the feces within the first 24 hours, while only 0.98% was found in the urine.[1] Biliary excretion accounts for about 38.82% of the radioactivity in the first 24 hours.[1]

Experimental Protocols

The pharmacokinetic and tissue distribution studies of this compound in rats have employed standardized methodologies.

Animal Models

The most commonly used animal model is the male Sprague-Dawley rat.[2][7] Studies have also utilized other models to investigate the effects of specific health conditions on this compound's pharmacokinetics, including:

-

Deoxycorticosterone acetate-salt-induced hypertensive rats[11]

Drug Administration

-

Oral (p.o.): this compound is typically administered via oral gavage. Doses have ranged from 10 to 50 mg/kg in pharmacokinetic studies.[1][2][3]

-

Intravenous (i.v.): For determining absolute bioavailability and studying metabolism, this compound has been administered intravenously, with doses ranging from 5 to 50 mg/kg.[2][9]

Sample Collection and Analysis

-

Blood/Plasma: Blood samples are collected at various time points post-administration. Plasma is then separated for analysis.

-

Tissues: For tissue distribution studies, rats are euthanized at different time points, and various organs are harvested. Tissue homogenates are then prepared for analysis.[4]

-

Analytical Method: The concentrations of this compound and its metabolites in plasma, urine, and tissue homogenates are determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][5][12] A simple deproteinization procedure is often used for sample preparation.[4]

Visualized Pathways and Workflows

Mechanism of Action: PDE5 Inhibition

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, leading to smooth muscle relaxation and vasodilation.

Caption: this compound's mechanism of action via PDE5 inhibition.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in rats.

Caption: A typical experimental workflow for a rat pharmacokinetic study.

References

- 1. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-dependent pharmacokinetics and first-pass effects of this compound, a new erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Determination of this compound and sildenafil in the plasma and corpus cavernous of SD male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. Drug Concentration in Rat Plasma, Bladder, and Prostate After this compound Administration in a Chronic Pelvic Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. ovid.com [ovid.com]

- 10. Pharmacokinetics of this compound and its two metabolites, SK3541 and SK3544, after intravenous and oral administration of this compound to streptozotocin-induced diabetes mellitus rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound and its two metabolites, SK3541 and SK3544, in spontaneously or DOCA-salt-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]

The Discovery and Synthesis of Mirodenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirodenafil is a potent and selective second-generation phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, pharmacokinetics, and clinical efficacy of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a comprehensive summary of its quantitative data. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this therapeutic agent.

Discovery and Development

This compound, chemically known as 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazine-1-sulfonyl]-2-propoxyphenyl}-7-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one, is a pyrrolopyrimidinone compound developed by SK Chemicals Life Science in South Korea.[1][3] It was launched in Korea in 2007 as a treatment for erectile dysfunction.[2] this compound was designed as a selective inhibitor of PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1][2][]

Chemical Synthesis

While the precise, commercial synthesis of this compound is proprietary, a plausible synthetic route can be constructed based on publicly available information and general principles of organic chemistry. The synthesis involves the construction of the core pyrrolopyrimidinone scaffold followed by the addition of the sulfonylpiperazine side chain.

Representative Synthesis Protocol

Step 1: Synthesis of the Pyrrolopyrimidinone Core

A key step in the synthesis of related pyrazolopyrimidinone structures, such as sildenafil, involves the condensation of a diketoester with hydrazine to form the pyrazole ring, followed by N-alkylation and subsequent cyclization to form the pyrimidinone ring.[5] A similar strategy can be envisioned for the pyrrolopyrimidinone core of this compound.

Step 2: Chlorosulfonylation

The synthesized pyrrolopyrimidinone core containing a phenyl group is then subjected to chlorosulfonylation to introduce the sulfonyl chloride group at the 5'-position of the phenyl ring. This is a critical step for the subsequent coupling reaction.[5]

Step 3: Coupling with N-(2-hydroxyethyl)piperazine

The final step involves the coupling of the chlorosulfonylated intermediate with N-(2-hydroxyethyl)piperazine. This reaction is typically carried out in the presence of a base to yield this compound.[3]

Mechanism of Action

This compound's therapeutic effect is derived from its selective inhibition of phosphodiesterase type 5 (PDE5).

Signaling Pathway

// Nodes Sexual_Stimulation [label="Sexual\nStimulation", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Release [label="Nitric Oxide (NO)\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC_Activation [label="Soluble Guanylate\nCyclase (sGC) Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP_to_cGMP [label="GTP → cGMP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="Increased\ncGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Smooth_Muscle_Relaxation [label="Corpus Cavernosum\nSmooth Muscle\nRelaxation", fillcolor="#F1F3F4", fontcolor="#202124"]; Erection [label="Penile Erection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE5 [label="PDE5", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GMP [label="GMP\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Sexual_Stimulation -> NO_Release [color="#202124"]; NO_Release -> sGC_Activation [color="#202124"]; sGC_Activation -> GTP_to_cGMP [color="#202124"]; GTP_to_cGMP -> cGMP [color="#202124"]; cGMP -> Smooth_Muscle_Relaxation [color="#202124"]; Smooth_Muscle_Relaxation -> Erection [color="#202124"]; cGMP -> PDE5 [label="Hydrolysis", color="#202124"]; PDE5 -> GMP [color="#202124"]; this compound -> PDE5 [label="Inhibition", color="#EA4335", style=bold]; } this compound's mechanism of action.

During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum. NO activates soluble guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[1][2][] cGMP acts as a second messenger, leading to the relaxation of smooth muscle in the corpus cavernosum and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP to the inactive GMP. This compound selectively inhibits PDE5, preventing the breakdown of cGMP and thereby prolonging the erection.[1][2][]

In Vitro PDE5 Inhibition Assay Protocol

A representative protocol for determining the in vitro inhibitory activity of this compound against PDE5 is as follows:

-

Enzyme and Substrate Preparation: Recombinant human PDE5 enzyme is prepared in a suitable assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT). The substrate, cGMP, is also prepared in the assay buffer.

-

Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to various concentrations.

-

Assay Reaction: The reaction is initiated by adding the PDE5 enzyme to wells of a microplate containing the assay buffer, this compound (or vehicle control), and cGMP. The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).[6]

-

Termination and Detection: The reaction is terminated, and the amount of remaining cGMP or the product GMP is quantified. This can be achieved using various methods, such as fluorescence polarization, radioimmunoassay, or by converting GMP to a detectable signal using a coupling enzyme like alkaline phosphatase followed by a colorimetric reaction.[6][7]

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the PDE5 activity (IC50) is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

In Vitro Potency and Selectivity

| Parameter | This compound | Sildenafil | Vardenafil | Tadalafil |

| PDE5 IC50 (nM) | 0.34[1][8] | 3.5[8] | - | - |

| Selectivity (PDE5 vs PDE1) | 48,235-fold[1] | 80-fold[1] | 690-fold[1] | >4,000-fold[1] |

| Selectivity (PDE5 vs PDE6) | 30-fold[8] | 11-fold[8] | - | - |

| Selectivity (PDE5 vs PDE3) | 254,000-fold[8] | 4,629-fold[8] | 40,000-fold[8] | >4,000-fold[8] |

Pharmacokinetic Parameters in Rats

| Parameter | 10 mg/kg Oral | 20 mg/kg Oral | 40 mg/kg Oral | 50 mg/kg Oral |

| Cmax (ng/mL) | - | - | 2,728[2] | - |

| Tmax (hr) | 0.5[2] | 0.5[2] | 1.0[2] | 0.5[2] |

| t1/2 (hr) | 0.5-0.7[2] | 0.5-0.7[2] | 1.5[2] | 0.5-0.7[2] |

| AUC (ng·h/mL) | - | - | - | - |

| Oral Bioavailability (%) | 24.1[2] | 30.1[2] | 43.4[2] | - |

Pharmacokinetic Parameters in Humans (100 mg Oral Dose)

| Parameter | Value |

| Cmax (ng/mL) | 331.13 ± 32.69[9] |

| Tmax (hr) | 1.25 - 1.57[2][9] |

| t1/2 (hr) | 1.81 - 2.5[2][9] |

| AUC₀-₂₄ (ng·h/mL) | 883.29 ± 104.09[9] |

| AUC₀-inf (ng·h/mL) | 976.48 ± 108.81[9] |

Clinical Efficacy (12-week treatment)

| Outcome Measure | Placebo | This compound 50 mg | This compound 100 mg |

| Change in IIEF-EF Domain Score | - | +7.6 - 11.6[1][10] | +7.6 - 11.6[1][10] |

| Positive Response to SEP2 (%) | - | 27.7 - 39.0[1][10] | 27.7 - 39.0[1][10] |

| Positive Response to SEP3 (%) | - | 44.2 - 67.3[1][10] | 44.2 - 67.3[1][10] |

| Positive Response to GAQ (%) | Significantly lower than this compound groups[10] | Significantly higher than placebo[10] | Significantly higher than placebo[10] |

IIEF-EF: International Index of Erectile Function-Erectile Function; SEP2: Sexual Encounter Profile Question 2 (Were you able to insert your penis into your partner’s vagina?); SEP3: Sexual Encounter Profile Question 3 (Did your erection last long enough for you to have successful intercourse?); GAQ: Global Assessment Question.

In Vivo Efficacy Studies

Representative In Vivo Efficacy Protocol (Animal Model of ED)

-

Animal Model: An established animal model of erectile dysfunction is used, such as diabetic rats or aged rats, which exhibit impaired erectile function.

-

Drug Administration: this compound is administered orally at various doses to different groups of animals. A vehicle control group receives the formulation without the active drug.

-

Measurement of Erectile Function: After a specified time following drug administration, erectile function is assessed. A common method is the measurement of intracavernosal pressure (ICP) in response to electrical stimulation of the cavernous nerve. The ratio of the maximal ICP to the mean arterial pressure (MAP) is calculated as a primary endpoint.

-

Data Analysis: The ICP/MAP ratio and other parameters (e.g., duration of erection) are compared between the this compound-treated groups and the vehicle control group to determine the efficacy of the drug.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Animal_Model [label="Select Animal Model\n(e.g., Diabetic Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomly Assign to Groups\n(Vehicle, this compound Doses)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Oral Administration of\nthis compound or Vehicle", fillcolor="#F1F3F4", fontcolor="#202124"]; Anesthesia [label="Anesthetize Animals", fillcolor="#F1F3F4", fontcolor="#202124"]; Surgery [label="Surgical Preparation:\n- Expose Cavernous Nerve\n- Cannulate Carotid Artery (MAP)\n- Insert Needle into Corpus Cavernosum (ICP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulation [label="Electrical Stimulation\nof Cavernous Nerve", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="Measure Intracavernosal Pressure (ICP)\nand Mean Arterial Pressure (MAP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate ICP/MAP Ratio\nand Compare Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Animal_Model [color="#202124"]; Animal_Model -> Grouping [color="#202124"]; Grouping -> Drug_Admin [color="#202124"]; Drug_Admin -> Anesthesia [color="#202124"]; Anesthesia -> Surgery [color="#202124"]; Surgery -> Stimulation [color="#202124"]; Stimulation -> Measurement [color="#202124"]; Measurement -> Analysis [color="#202124"]; Analysis -> End [color="#202124"]; } Workflow for in vivo efficacy testing.

Safety and Tolerability

Clinical trials have shown that this compound is generally well-tolerated.[1][10] The most common adverse events are mild to moderate in severity and include headache and flushing.[1][10] Due to its high selectivity for PDE5 over other PDE isoforms, this compound is expected to have a favorable side-effect profile.[1][]

Conclusion

This compound is a second-generation PDE5 inhibitor with high potency and selectivity. Its discovery and development have provided a valuable therapeutic option for the treatment of erectile dysfunction. The data presented in this guide demonstrate its well-characterized mechanism of action, favorable pharmacokinetic profile, and robust clinical efficacy and safety. Further research may explore its potential in other therapeutic areas where PDE5 inhibition is beneficial.

References

- 1. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 5. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 6. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 7. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Oral Pharmacokinetics of this compound in Mexican Healthy Volunteers [scirp.org]

- 10. researchgate.net [researchgate.net]

Mirodenafil's Selectivity for PDE5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mirodenafil's selectivity for phosphodiesterase type 5 (PDE5) in comparison to other PDE isozymes. The document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Introduction to this compound and PDE5 Inhibition

This compound is a second-generation oral phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1] Like other drugs in its class, including sildenafil, vardenafil, and tadalafil, this compound functions by selectively inhibiting the PDE5 enzyme. This inhibition leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Elevated cGMP levels, in the presence of sexual stimulation, result in smooth muscle relaxation and increased blood flow, facilitating penile erection.

The clinical efficacy and side-effect profile of a PDE5 inhibitor are intrinsically linked to its selectivity for the PDE5 enzyme over other PDE isozymes, which are distributed throughout various tissues in the body and regulate diverse physiological processes. A high degree of selectivity for PDE5 is therefore a desirable characteristic, as it minimizes off-target effects and enhances the therapeutic window of the drug.

Quantitative Analysis of this compound's PDE5 Selectivity

The selectivity of this compound for PDE5 has been quantified through in vitro studies measuring its half-maximal inhibitory concentration (IC50) against a panel of different PDE isozymes. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor for that enzyme.

This compound exhibits a high affinity for PDE5, with a reported IC50 value of 0.34 nM.[1] This potency is approximately 10 times greater than that of sildenafil (IC50 = 3.50 nM).[1] The selectivity of an inhibitor for PDE5 over another PDE isozyme is typically expressed as a selectivity ratio, calculated by dividing the IC50 for the other PDE by the IC50 for PDE5. A higher ratio signifies greater selectivity.

The following tables summarize the available quantitative data on the selectivity of this compound for PDE5 compared to other PDE isozymes, alongside data for other commercially available PDE5 inhibitors for comparative purposes.

Table 1: IC50 Values (nM) of PDE5 Inhibitors against Various PDE Isozymes

| PDE Isozyme | This compound | Sildenafil | Vardenafil | Tadalafil |

| PDE1 | ~16,400 | 280 | 120 | >7,200 |

| PDE2 | N/A | >10,000 | >10,000 | >10,000 |

| PDE3 | ~86,360 | 16,200 | >160,000 | >7,200 |

| PDE4 | N/A | >10,000 | >10,000 | >10,000 |

| PDE5 | 0.34 | 3.5 | 0.7 | 1.8 |

| PDE6 | ~10.2 | 38.5 | 7.7 | >7,200 |

| PDE11 | >3,400 | 2,730 | 2,624 | 9.9 |

Table 2: Selectivity Ratios of PDE5 Inhibitors (IC50 of PDE / IC50 of PDE5)

| PDE Isozyme | This compound | Sildenafil | Vardenafil | Tadalafil |

| PDE1 | ~48,235 | 80 | 690 | >4,000 |

| PDE3 | ~254,000 | 4,629 | 40,000 | >4,000 |

| PDE6 | ~30 | 11 | 11 | >4,000 |

| PDE11 | >10,000 | 780 | 1,620 | 5.5 |

Source: Data for this compound selectivity ratios are from Shin et al. (2006) as cited in a 2016 review.[1] Data for sildenafil, vardenafil, and tadalafil are from the same review for comparative purposes.[1]

As evidenced by the data, this compound demonstrates a notably high selectivity for PDE5, particularly over PDE1 and PDE3, when compared to first-generation PDE5 inhibitors.[1] Inhibition of PDE1 is associated with vasodilation and flushing, while inhibition of PDE3 can lead to cardiovascular side effects.[1] this compound's selectivity over PDE6, which is found in the retina, is comparable to or slightly better than that of sildenafil.[1] Inhibition of PDE6 can cause visual disturbances.[1] Furthermore, this compound exhibits significantly higher selectivity for PDE5 over PDE11 compared to tadalafil, the inhibition of which has been linked to myalgia and back pain.[1]

Experimental Protocols for Determining PDE Selectivity

The determination of IC50 values and selectivity profiles of PDE inhibitors involves in vitro enzymatic assays. While the specific protocol used in the seminal studies of this compound is not publicly available in full detail, a general methodology can be outlined based on standard practices in the field.

General Principle

The assay measures the enzymatic activity of a specific, purified PDE isozyme in the presence of varying concentrations of the inhibitor. The activity is determined by quantifying the rate of hydrolysis of the cyclic nucleotide substrate (cAMP or cGMP) into its corresponding monophosphate (AMP or GMP).

Materials and Reagents

-

Purified Recombinant Human PDE Isozymes: PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, and PDE11.

-

Substrates: Cyclic guanosine monophosphate (cGMP) for PDE1, PDE2, PDE5, PDE6, and PDE11. Cyclic adenosine monophosphate (cAMP) for PDE3 and PDE4. Radiolabeled substrates (e.g., [3H]cGMP or [3H]cAMP) are often used.

-

Inhibitors: this compound and comparator compounds (sildenafil, vardenafil, tadalafil) dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically contains Tris-HCl, MgCl2, and other components to ensure optimal enzyme activity.

-

Detection System: This varies depending on the assay format. Common methods include:

-

Radiometric Assay: Involves separation of the radiolabeled product from the substrate using chromatography or precipitation, followed by scintillation counting.

-

Fluorescence Polarization (FP) Assay: Utilizes a fluorescently labeled cGMP or cAMP derivative. The binding of an antibody to the non-hydrolyzed substrate results in a high FP signal, which decreases as the substrate is hydrolyzed by the PDE.

-

Colorimetric Assay: The product of the PDE reaction (e.g., GMP) is converted to another molecule that can be detected by a color change.

-

Luminescence Assay: The amount of remaining cAMP or cGMP is measured using a coupled enzyme system that generates a luminescent signal.

-

Assay Procedure (Generalized)

-

Preparation of Reagents: All reagents, including the PDE enzymes, substrates, and inhibitor solutions, are prepared in the appropriate assay buffer. A series of dilutions of the inhibitor are made to cover a range of concentrations.

-

Enzyme Reaction:

-

The purified PDE enzyme is pre-incubated with varying concentrations of the inhibitor (or vehicle control) in a microplate well for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., [3H]cGMP).

-

The reaction is allowed to proceed for a specific time, ensuring that the substrate consumption is within the linear range of the assay.

-

-

Termination of Reaction: The reaction is stopped, typically by heat inactivation or the addition of a chemical stop solution (e.g., acid or a non-specific PDE inhibitor like IBMX).

-

Detection of Product: The amount of product formed (or substrate remaining) is quantified using the chosen detection method (e.g., scintillation counting, fluorescence polarization reading, etc.).

-

Data Analysis:

-

The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

cGMP Signaling Pathway and this compound's Mechanism of Action

The following diagram illustrates the nitric oxide (NO)/cGMP signaling pathway in vascular smooth muscle cells and the mechanism of action of this compound.

Caption: cGMP signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Determining PDE Selectivity

The following diagram outlines a typical experimental workflow for determining the IC50 values of a compound against a panel of PDE isozymes.

Caption: Experimental workflow for determining PDE inhibitor IC50 values.

Conclusion

This compound is a potent and highly selective PDE5 inhibitor. The available in vitro data indicates that its selectivity profile, particularly for PDE1, PDE3, and PDE11, is favorable when compared to other established PDE5 inhibitors. This high selectivity is a key biochemical feature that likely contributes to its efficacy and tolerability in the treatment of erectile dysfunction. Further head-to-head comparative studies would be beneficial to more definitively establish its relative selectivity profile. The experimental methodologies for determining these selectivity profiles are well-established and rely on robust in vitro enzymatic assays.

References

Mirodenafil: A Technical Guide to its Biochemical Properties as a Pyrrolopyrimidinone-Based PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirodenafil is a second-generation oral phosphodiesterase type 5 (PDE5) inhibitor belonging to the pyrrolopyrimidinone chemical class.[1] Developed for the treatment of erectile dysfunction, its mechanism of action is centered on the potent and selective inhibition of PDE5, an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway in the corpus cavernosum.[1][2] This document provides a comprehensive overview of the biochemical properties of this compound, including its pharmacodynamics, pharmacokinetics, and the experimental methodologies used to characterize it.

Mechanism of Action: The NO/cGMP Signaling Pathway

The erectogenic effect of this compound is mediated by its influence on the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation, neuronal nitric oxide synthase (nNOS) in cavernosal nerves and endothelial nitric oxide synthase (eNOS) in endothelial cells are activated, leading to the synthesis of NO.[2][3] NO diffuses into the smooth muscle cells of the corpus cavernosum and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3] Elevated intracellular cGMP levels activate protein kinase G (PKG), which leads to the phosphorylation of several downstream targets, resulting in a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.[4][5] This relaxation allows for increased blood flow into the corpus cavernosum, leading to an erection.[2][5]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE5.[2] this compound, as a competitive inhibitor of PDE5, prevents the degradation of cGMP, thereby prolonging its signaling effects and enhancing the erectile response to sexual stimulation.[2][6]

Pharmacodynamics: In Vitro Potency and Selectivity

A key biochemical characteristic of a PDE5 inhibitor is its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for PDE5 over other PDE isoenzymes. High selectivity is crucial for minimizing off-target effects. This compound demonstrates high potency and selectivity for PDE5.[7]

| Parameter | This compound | Sildenafil | Vardenafil | Tadalafil |

| PDE5 IC50 (nM) | 0.34 [7] | 3.5[7] | 0.7[8] | - |

| Selectivity Ratio (PDE5 vs PDE1) | ~48,000 [6] | 80[6] | 690[6] | >4,000[6] |

| Selectivity Ratio (PDE5 vs PDE3) | ~254,000 [6] | 4,629[6] | 40,000[6] | >4,000[6] |

| Selectivity Ratio (PDE5 vs PDE6) | ~30 [6] | 11[6] | 16[8] | - |

| Selectivity Ratio (PDE5 vs PDE11) | >10,000 [6] | 780[6] | 1,620[6] | 5.5[6] |

Note: Data is compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and human clinical trials. It is noted for its rapid absorption and relatively short half-life.[1]

Preclinical Pharmacokinetics (Rats)

| Parameter | 40 mg/kg Oral Dose | Reference |

| Plasma Cmax | 2,728 ng/mL | [1] |

| Plasma Tmax | 1.0 hour | [1] |

| Plasma t1/2 | 1.5 hours | [1] |

| Corpus Cavernosum Cmax | 2,812 ng/mL | [1] |

| Corpus Cavernosum Tmax | 1.4 hours | [1] |

| Corpus Cavernosum t1/2 | 1.3 hours | [1] |

| Bioavailability (F) | ~29.4% (at 20 mg/kg) | [9] |

| Plasma Protein Binding | >97% (in vitro), >98% (in vivo) | [1] |

Clinical Pharmacokinetics (Humans)

| Parameter | 100 mg Oral Dose | Reference |

| Cmax | 331.1 - 354.9 ng/mL | [1][10] |

| Tmax | 1.0 - 1.57 hours | [1][10] |

| t1/2 | 1.6 - 2.5 hours | [1] |

| AUC (0-inf) | 976.5 ng·h/mL | [10] |

Metabolism

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor.[10] It undergoes extensive first-pass metabolism, which contributes to its moderate oral bioavailability.[9] The metabolites of this compound have a significantly lower potency for PDE5 inhibition compared to the parent compound.[1] Excretion is mainly through the hepatobiliary system into the feces.[1]

Experimental Protocols

In Vitro PDE Inhibition and Selectivity Assays

The potency and selectivity of this compound were likely determined using established in vitro enzymatic assays. While the specific proprietary protocol is not public, a general methodology can be described.

Objective: To determine the IC50 of this compound against PDE5 and its selectivity against other PDE isoenzymes (PDE1, PDE2, PDE3, PDE4, PDE6, PDE11, etc.).

Methodology:

-

Enzyme Source: Recombinant human PDE enzymes are expressed and purified from host systems like Sf9 insect cells or E. coli.

-

Assay Principle: The assay measures the enzymatic conversion of a radiolabeled substrate (e.g., [3H]-cGMP for PDE5) to its corresponding 5'-mononucleotide.

-

Procedure:

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, the specific PDE enzyme, and varying concentrations of the inhibitor (this compound).

-

The reaction is initiated by the addition of [3H]-cGMP.

-

The mixture is incubated at 37°C for a defined period.

-

The reaction is terminated, often by boiling.

-

Snake venom nucleotidase is added to hydrolyze the [3H]-5'-GMP product to [3H]-guanosine.

-

The mixture is passed through an anion-exchange resin column. The unreacted [3H]-cGMP binds to the resin, while the [3H]-guanosine product is eluted.

-

The radioactivity of the eluate is measured by liquid scintillation counting.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

-

Selectivity: The same procedure is repeated for other PDE isoenzymes to determine their respective IC50 values. The selectivity ratio is calculated by dividing the IC50 for the other PDE by the IC50 for PDE5.

Ex Vivo Corpus Cavernosum Relaxation Assay

This assay assesses the functional effect of the compound on the target tissue.

Objective: To evaluate the ability of this compound to induce or enhance relaxation of corpus cavernosum smooth muscle.

Methodology:

-

Tissue Preparation: Strips of corpus cavernosum are isolated from male New Zealand white rabbits.[11]

-

Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O2/5% CO2. Isometric tension is recorded.

-

Contraction: The tissues are pre-contracted with an alpha-adrenergic agonist like phenylephrine or norepinephrine to induce a stable tone.[11][12]

-

Drug Addition:

-

To assess direct relaxant effects, cumulative concentrations of this compound are added to the bath, and the change in tension is recorded.

-

To assess enhancement of NO-mediated relaxation, a sub-threshold concentration of an NO donor (like sodium nitroprusside) or electrical field stimulation (to release endogenous NO) is applied in the presence and absence of this compound.

-

-

Data Analysis: Relaxation is expressed as a percentage of the pre-contracted tone. Concentration-response curves are generated to determine the EC50 (the concentration causing 50% of the maximal relaxation).

Conclusion

This compound is a highly potent and selective pyrrolopyrimidinone-based inhibitor of PDE5. Its biochemical profile, characterized by a low nanomolar IC50 for PDE5 and high selectivity against other PDE isoenzymes, translates into an effective erectogenic agent. Its pharmacokinetic properties, including rapid oral absorption and a relatively short half-life, define its clinical use as an on-demand treatment for erectile dysfunction. The experimental methodologies outlined provide the basis for the comprehensive characterization of its biochemical and pharmacological properties.

References

- 1. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. zentrumcenter.it [zentrumcenter.it]

- 6. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. The effect of this compound on the penile erection and corpus cavernosum in the rat model of cavernosal nerve injury. | Sigma-Aldrich [sigmaaldrich.com]

- 9. Dose-dependent pharmacokinetics and first-pass effects of this compound, a new erectogenic, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral Pharmacokinetics of this compound in Mexican Healthy Volunteers [scirp.org]

- 11. Effects of Ginkgo biloba extracts with this compound on the relaxation of corpus cavernosal smooth muscle and the potassium channel activity of corporal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Blood-Brain Barrier Permeability of Mirodenafil

Executive Summary

Mirodenafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, has demonstrated therapeutic potential beyond its primary indication for erectile dysfunction, particularly in the realm of neurological disorders such as Alzheimer's disease and stroke.[1][2] A critical prerequisite for its efficacy in the central nervous system (CNS) is the ability to cross the blood-brain barrier (BBB). This technical guide synthesizes the available preclinical evidence for this compound's BBB permeability, details the experimental methodologies used to evaluate its CNS effects, and visualizes its core signaling pathways. While qualitative evidence strongly supports this compound's capacity to penetrate the brain, quantitative permeability metrics are not yet widely published. This document serves as a comprehensive resource for professionals investigating the neurotherapeutic applications of this compound.

Introduction: this compound and the Blood-Brain Barrier

This compound is a potent and highly selective PDE5 inhibitor.[3] Its mechanism of action involves suppressing the hydrolysis of cyclic guanosine monophosphate (cGMP), thereby enhancing the nitric oxide (NO)/cGMP signaling pathway.[1] The application of PDE5 inhibitors in neurodegenerative diseases is an area of growing interest, predicated on their ability to modulate synaptic plasticity, reduce neuroinflammation, and improve cerebral blood flow.[4][5]

The BBB is a dynamic interface of endothelial cells, astrocytes, and pericytes that strictly regulates the passage of substances into the brain, posing a significant challenge for CNS drug development.[6] Several studies explicitly describe this compound as a PDE5 inhibitor with good blood-brain barrier permeability, a characteristic that is fundamental to its observed neuroprotective effects in animal models.[1][2][7]

Evidence of this compound's CNS Penetration and Activity

Direct quantitative data on this compound's brain-to-plasma ratio (Kp) or in vitro permeability coefficients (Papp) are limited in the available literature. However, a body of preclinical evidence from in vivo and in vitro studies collectively confirms its ability to enter the CNS and exert pharmacological effects.

Table 1: Summary of Preclinical Evidence for this compound's BBB Permeability and CNS Effects

| Study Finding | Experimental Model | Key Outcome | Citation |

| Brain Tissue Distribution | In vivo; Sprague-Dawley rats with ¹⁴C-labeled this compound | Radioactivity in the brain increased gradually for up to 24 hours post-oral administration, indicating BBB crossing. | [3][8] |

| Cognitive Improvement | In vivo; APP-C105 transgenic mouse model of Alzheimer's Disease (AD) | This compound administration (4 mg/kg, i.p.) for 4 weeks improved performance in Morris water maze and passive avoidance tests. | [1][3] |

| Reduction of AD Pathology | In vivo; APP-C105 transgenic mouse model of AD | Reduced amyloid-β (Aβ) and phosphorylated tau burdens in the brain. | [1][9] |

| Preservation of BBB Integrity | In vivo; ApoE4 knock-in (KI) mice | This compound treatment preserved BBB integrity and enhanced cerebrovascular function. | [10][11] |

| Amelioration of Endothelial Permeability | In vitro BBB model | Mitigated Aβ₄₂-induced endothelial permeability. | [10][11] |

| Neuroprotection in Stroke | In vivo; Rat models of middle cerebral artery occlusion (MCAO) | Significantly increased sensorimotor and cognitive recovery post-stroke. | [2][7] |

| Modulation of Neuronal Signaling | In vitro; SH-SY5Y and HT-22 neuronal cell lines | Activated the cGMP/PKG/CREB pathway and modulated GSK-3β and Wnt/β-catenin signaling. | [1][9] |

Experimental Protocols

In Vivo Brain Distribution Study (Radiolabeling)

This protocol describes a general methodology based on studies that have successfully demonstrated this compound's presence in the CNS.[3][8]

-

Objective: To determine the tissue distribution, including brain penetration, of a drug candidate over time.

-

Methodology:

-

Compound Synthesis: Synthesize a radiolabeled version of this compound, typically with Carbon-14 (¹⁴C).

-

Animal Model: Utilize a suitable rodent model, such as Sprague-Dawley rats.

-

Dosing: Administer a single oral dose of ¹⁴C-Mirodenafil (e.g., 40 mg/kg) to a cohort of animals.

-

Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24 hours post-dose), euthanize subsets of animals. Collect blood and various tissues, including the whole brain.

-

Sample Processing: Obtain plasma from blood samples. Weigh and homogenize the brain and other tissues.

-

Quantification: Determine the amount of radioactivity in plasma and tissue homogenates using a liquid scintillation counter.

-

Data Analysis: Calculate the concentration of the radiolabeled compound and its metabolites in each tissue over time to assess distribution and accumulation. An increasing concentration in the brain over time is indicative of BBB penetration.[8]

-

In Vitro Blood-Brain Barrier Model

This protocol is based on studies investigating the direct effects of compounds on endothelial permeability.[10][11]

-

Objective: To assess a compound's ability to modulate BBB integrity and permeability under normal or pathological conditions.

-

Methodology:

-

Model Setup: Co-culture human brain microvascular endothelial cells on the apical side and human astrocytes on the basolateral side of a Transwell insert to form a biomimetic BBB model.

-

Barrier Integrity Confirmation: Measure the trans-endothelial electrical resistance (TEER) to confirm the formation of a tight endothelial monolayer. A high TEER value indicates low paracellular permeability.[12]

-

Pathological Challenge (Optional): Introduce a pathological agent, such as amyloid-β oligomers, to the apical (blood) side to induce endothelial damage and increase permeability.[11]

-

Compound Treatment: Add this compound at various concentrations to the apical chamber, either alone or in combination with the pathological agent.

-

Permeability Assay: Add a fluorescent tracer molecule (e.g., FITC-Dextran) to the apical chamber.

-

Quantification: At various time points, collect samples from the basolateral (brain) chamber and measure the fluorescence intensity to quantify the amount of tracer that has crossed the endothelial layer.

-

Data Analysis: Compare the permeability in this compound-treated wells to control wells. A reduction in tracer passage in the presence of this compound would suggest it helps preserve or restore BBB integrity.[11]

-

Visualizations: Signaling Pathways and Workflows

This compound's Primary CNS Signaling Pathway

Upon crossing the BBB, this compound's primary mechanism of action is the inhibition of PDE5, leading to the accumulation of cGMP and activation of downstream neuroprotective pathways.[1]

Caption: this compound inhibits PDE5 in the CNS, increasing cGMP and activating the neuroprotective PKG/CREB pathway.

Experimental Workflow for In Vivo Brain Distribution

The following diagram outlines the key steps in an animal study designed to confirm that a drug candidate crosses the blood-brain barrier.

Caption: Workflow for an in vivo study to confirm this compound's brain penetration using a radiolabeled compound.

Conclusion and Future Directions

The available evidence strongly indicates that this compound effectively crosses the blood-brain barrier and engages with CNS targets, leading to neuroprotective effects in various preclinical models of neurological disease.[1][2][3] Its multimodal action, which includes enhancing cGMP signaling, reducing Alzheimer's-like pathology, and preserving BBB integrity, makes it a compelling candidate for drug repositioning.[9][10]

For drug development professionals, the next critical step is to generate robust quantitative data. Future research should prioritize conducting definitive pharmacokinetic studies to determine this compound's brain-to-plasma ratio (Kp,u) and assessing its interaction with key BBB efflux transporters (e.g., P-gp, BCRP) through dedicated in vitro transport assays. This quantitative data will be essential for establishing precise CNS dosing strategies and for the successful clinical translation of this compound as a novel therapy for neurological disorders.

References

- 1. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic effects of this compound, a phosphodiesterase 5 inhibitor, on stroke models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. The Potential Role of PDE5 Inhibitors in Neuroprotection and Longevity - TeleTest.ca [teletest.ca]

- 5. Polypharmacological Potential of Phosphodiesterase 5 Inhibitors for the Treatment of Neurocognitive Disorders [aginganddisease.org]

- 6. [PDF] A Biomimetic Human Multi-Cellular In Vitro Model of the Blood–Brain Barrier | Semantic Scholar [semanticscholar.org]

- 7. Therapeutic effects of this compound, a phosphodiesterase 5 inhibitor, on stroke models in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound improves cognitive function by reducing microglial activation and blood-brain barrier permeability in ApoE4 KI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound improves cognitive function by reducing microglial activation and blood–brain barrier permeability in ApoE4 KI mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In Vitro Potency of Mirodenafil and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of mirodenafil and its primary metabolites. The document focuses on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways, serving as a vital resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action involves the prevention of cyclic guanosine monophosphate (cGMP) degradation, leading to smooth muscle relaxation and vasodilation. The in vitro potency of this compound is significantly higher than its main active metabolite, SK-3541. This guide presents the available data on the inhibitory activity and selectivity of this compound and its metabolites against PDE isoenzymes.

Data Presentation: In Vitro Potency and Selectivity

The in vitro potency of a compound is a critical determinant of its pharmacological activity. For PDE5 inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the enzyme's activity.

Potency against PDE5

This compound demonstrates sub-nanomolar potency against the PDE5 enzyme. Its major active metabolite, SK-3541, is also active but exhibits a significantly lower potency. Another metabolite, SK-3544, is reported to have no inhibitory activity on PDE5.

| Compound | Target | IC50 (nM) | Reference |

| This compound | PDE5 | 0.338 | [1] |

| SK-3541 | PDE5 | 3.0 | [1][2] |

| SK-3544 | PDE5 | No inhibitory activity | [1] |

Selectivity Profile of this compound

The selectivity of a PDE5 inhibitor is crucial for minimizing off-target effects. This compound exhibits high selectivity for PDE5 over other PDE isoenzymes. The selectivity ratio is calculated by dividing the IC50 value for the other PDE isoenzymes by the IC50 for PDE5.

| PDE Isoenzyme | This compound IC50 (nM) | Selectivity Ratio (Fold-Selectivity vs. PDE5) | Reference |

| PDE1 | ~16,230 | ~48,000 | [2] |

| PDE3 | ~86,000 | ~254,000 | [2] |

| PDE6 | ~10.2 | ~30 | [2] |

| PDE11 | >3,380 | >10,000 | [2] |

Note: Specific IC50 values for this compound against PDE1, PDE3, and PDE11 were not explicitly found, but the selectivity ratios were reported. The IC50 values in the table are estimated based on the reported selectivity ratios and the IC50 for PDE5. Data on the selectivity profile of the metabolite SK-3541 is not currently available in published literature.

Experimental Protocols

The determination of in vitro potency relies on robust and reproducible experimental assays. Below is a representative protocol for a phosphodiesterase inhibition assay, based on commonly used methodologies.

General Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method for determining the IC50 of a test compound against a specific PDE isoenzyme.

Objective: To measure the concentration-dependent inhibition of a PDE isoenzyme by a test compound and determine its IC50 value.

Materials:

-

Recombinant human PDE enzymes (e.g., PDE5A1)

-

[³H]-cGMP (radiolabeled substrate)

-

Test compounds (this compound, SK-3541)

-

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 15 mM Mg-acetate, 2.0 mM EGTA, 0.2 mg/ml bovine serum albumin)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., DEAE-Sephadex)

-

Scintillation cocktail

-

Microplates (96-well or 384-well)

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the final desired concentrations.

-

Enzyme Reaction:

-

Add the assay buffer, the test compound dilution (or vehicle control), and the recombinant PDE enzyme to the wells of the microplate.

-

Pre-incubate the mixture for a defined period (e.g., 15-20 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the [³H]-cGMP substrate. The final cGMP concentration should be below the Michaelis-Menten constant (Km) for the enzyme.

-

Allow the reaction to proceed for a specific time (e.g., 10-20 minutes), ensuring that the substrate hydrolysis does not exceed 30%.

-

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Product Conversion: Cool the samples and add snake venom nucleotidase to convert the resulting [³H]-5'-GMP to the free nucleoside [³H]-guanosine.

-

Separation of Substrate and Product: Apply the reaction mixture to columns containing an anion-exchange resin. The negatively charged, unhydrolyzed [³H]-cGMP and [³H]-5'-GMP will bind to the resin, while the uncharged [³H]-guanosine will pass through.

-

Quantification: Collect the eluate containing [³H]-guanosine, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action via PDE5 inhibition.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the in vitro potency of PDE inhibitors.

Conclusion

The data presented in this technical guide underscore that this compound is a highly potent and selective PDE5 inhibitor. Its primary active metabolite, SK-3541, while less potent, still contributes to the overall pharmacological effect. The high selectivity of this compound for PDE5 suggests a favorable safety profile with a lower propensity for off-target effects compared to less selective inhibitors. Further research into the selectivity profile of SK-3541 would provide a more complete understanding of the in vivo pharmacology of this compound. This guide serves as a foundational document for scientists and researchers engaged in the study and development of PDE5 inhibitors.

References

- 1. View of Pharmacokinetics of this compound, a new erectogenic, and its metabolite, SK3541, in rats: involvement of CYP1A1/2, 2B1/2, 2D subfamily, and 3A1/2 for the metabolism of both this compound and SK3541 [journals.library.ualberta.ca]

- 2. A review of the efficacy and safety of this compound in the management of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Mirodenafil: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirodenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction (ED).[1][2] Marketed under the trade name Mvix, it represents a second generation of PDE5 inhibitors with a favorable efficacy and safety profile.[3] This technical guide provides an in-depth overview of the molecular structure, chemical properties, mechanism of action, pharmacokinetics, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Chemical Identity

This compound is a pyrrolopyrimidinone derivative with the IUPAC name 5-Ethyl-3,5-dihydro-2-[5-([4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl)-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one. Its chemical structure is distinct from other PDE5 inhibitors, featuring a dihydropyrrole ring instead of a pyrazole ring as seen in sildenafil.

Table 1: Molecular and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | 5-Ethyl-3,5-dihydro-2-[5-([4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl)-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one |

| Chemical Formula | C₂₆H₃₇N₅O₅S |

| Molar Mass | 531.67 g/mol |

| CAS Number | 862189-95-5 |

| SMILES | CCCc1cn(CC)c2c1[nH]c(nc2=O)c1c(OCCC)ccc(c1)S(=O)(=O)N1CCN(CC1)CCO |

Physicochemical Properties

This compound's physicochemical properties are crucial for its formulation, absorption, and distribution. It is a white to off-white crystalline solid. The hydrochloride salt of this compound is often used in formulations to improve its solubility.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| pKa | 5.99 | Not explicitly found |

| Log Partition Coefficient (octanol/water) | 3.67 | Not explicitly found |

| Solubility in DMSO | 125 mg/mL (235.11 mM) with sonication | 50 mg/mL (82.7 mM) with sonication |

| Solubility in Ethanol | Not explicitly found | Approximately 10 mg/mL |

| Aqueous Solubility | Sparingly soluble in aqueous buffers | Sparingly soluble in aqueous buffers |

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound hydrochloride in DMSO and then dilute with the aqueous buffer of choice.

Mechanism of Action: The PDE5 Signaling Pathway

This compound's therapeutic effect is derived from its potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme predominantly found in the corpus cavernosum of the penis.

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells, which in turn activates guanylate cyclase. This enzyme increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and resulting in penile erection. PDE5 is responsible for the degradation of cGMP, thus terminating the erection.

By selectively inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects and enhancing erectile function in the presence of sexual stimulation.

Pharmacodynamics: Selectivity Profile

This compound exhibits high selectivity for PDE5 over other phosphodiesterase isozymes, which is believed to contribute to its favorable side-effect profile.

Table 3: In Vitro Inhibitory Potency (IC₅₀) of this compound against various PDE Isozymes

| PDE Isozyme | This compound IC₅₀ (nM) | Sildenafil IC₅₀ (nM) |

| PDE5 | 0.34 | 3.5 |

| PDE6 | >10.2 | ~38.5 |

| PDE1 | >1000 | ~100 |

| PDE2 | >1000 | >1000 |

| PDE3 | >1000 | >1000 |

| PDE4 | >1000 | >1000 |

| PDE11 | Not explicitly found | ~1000 |

Data compiled from various preclinical studies. Note that IC₅₀ values can vary between different experimental setups.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical and clinical studies.

Table 4: Pharmacokinetic Parameters of this compound in Rats and Humans

| Parameter | Rats (40 mg/kg, oral) | Humans (100 mg, oral) |

| Tₘₐₓ (hours) | 1.0 | ~1.25 |

| Cₘₐₓ (ng/mL) | 2,728 | 354.9 |

| t₁/₂ (hours) | 1.5 | ~2.5 |

| Metabolism | Primarily hepatic, via CYP3A4 | Primarily hepatic, via CYP3A4 |

| Excretion | Predominantly fecal | Predominantly fecal |

Tₘₐₓ: Time to reach maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; t₁/₂: Elimination half-life.

Experimental Protocols

Preclinical: Measurement of Intracavernosal Pressure (ICP) in Rats

This protocol is a standard method to assess erectile function in animal models.

References

- 1. [PDF] this compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature | Semantic Scholar [semanticscholar.org]

- 2. This compound for the Treatment of Erectile Dysfunction: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

Preclinical Research on Mirodenafil for Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a complex pathology involving amyloid-beta (Aβ) plaques, phosphorylated tau tangles, neuroinflammation, and impaired synaptic plasticity. The multifactorial nature of AD has driven interest in polypharmacological approaches that can address multiple pathological cascades simultaneously. Mirodenafil, a potent and selective phosphodiesterase 5 (PDE5) inhibitor, is emerging as a promising therapeutic candidate. Initially developed for erectile dysfunction, its ability to modulate the cyclic guanosine monophosphate (cGMP) signaling pathway provides a strong mechanistic rationale for its investigation in neurodegenerative disorders. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects by improving cognitive function, reducing AD-related proteinopathies, and mitigating neuroinflammation in various animal models. This document provides an in-depth technical overview of the preclinical data supporting the development of this compound for Alzheimer's disease.

Mechanism of Action

The primary mechanism of action for this compound and other PDE5 inhibitors in the central nervous system is the potentiation of the nitric oxide (NO)-cGMP signaling pathway.[1][2]

-

PDE5 Inhibition: PDE5 is an enzyme that degrades cGMP, a crucial second messenger in neurons.[1][3] By inhibiting PDE5, this compound increases intracellular cGMP levels.[4]

-

Downstream Effects: Elevated cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates a variety of downstream targets.[2][5] This cascade is implicated in:

-

Synaptic Plasticity and Memory: Activation of the cGMP/PKG/CREB (cAMP-responsive element-binding protein) pathway, which is crucial for learning and memory.[4][6]

-

Neuroprotection: this compound has been shown to protect mitochondrial membrane potential and inhibit apoptosis in neuronal cells.[7]

-

Vasodilation: Enhanced cGMP signaling in cerebral blood vessels can lead to improved cerebral blood flow, addressing the vascular contributions to cognitive impairment often seen in AD.[7]

-

The following diagram illustrates the core signaling pathway modulated by this compound.

Caption: this compound inhibits PDE5, increasing cGMP levels and activating downstream neuroprotective pathways.

Preclinical Efficacy Data

In Vitro Studies

In vitro experiments using neuronal cell lines have been instrumental in elucidating the molecular mechanisms of this compound's neuroprotective effects.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in standard medium.[6][8]

-

Induction of Toxicity: Cells are exposed to oligomeric amyloid-beta 42 (Aβ₄₂) to induce apoptosis and mimic AD pathology.[8]

-

Treatment: Cells are co-treated with varying concentrations of this compound (e.g., up to 20 μM).[8]

-

Endpoint Analysis:

Key In Vitro Findings:

-

Neuroprotection: this compound dose-dependently reduced Aβ₄₂-induced apoptosis in SH-SY5Y cells.[8]

-

Mechanism: Treatment with 20 μM this compound significantly increased cGMP levels by approximately 200% in Aβ₄₂-treated cells.[8]

-

Multimodal Actions: Studies in SH-SY5Y and HT-22 hippocampal cells show that this compound also modulates glycogen synthase kinase 3β (GSK-3β) activity, glucocorticoid receptor (GR) signaling, and the Wnt/β-catenin pathway.[6][] Interestingly, this compound, but not other PDE5 inhibitors, was found to inhibit the homodimerization and nuclear localization of the glucocorticoid receptor.[10]

In Vivo Animal Studies

This compound has been evaluated in multiple transgenic mouse models of Alzheimer's disease, demonstrating significant improvements in cognitive function and reductions in hallmark pathologies.

Experimental Protocol: Efficacy Study in APP-C105 Mouse Model

-

Animal Model: APP-C105 transgenic mice, which overexpress a fragment of the amyloid precursor protein and develop AD-like pathology.[6]

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at a dose of 4 mg/kg for 4 weeks.[7]

-

Behavioral Testing: Cognitive function is assessed using standardized behavioral paradigms:

-

Histological and Biochemical Analysis: After the treatment period, brain tissue is analyzed for:

Quantitative In Vivo Efficacy Data

| Animal Model | Treatment Protocol | Key Cognitive Outcomes (vs. Vehicle) | Pathological Outcomes | Citation |

| APP-C105 Mice | 4 mg/kg, i.p., 4 weeks | Morris Water Maze: - 64% less time to reach target- 44% less distance to reach target- 256% more time in target quadrant | - Reduced Aβ burden- Reduced phosphorylated tau | [7] |

| ApoE4 KI Mice | 6 mg/kg, oral, 4 weeks | - Reversed cognitive impairments (assessed by MWM, Y-maze, and novel object recognition tests) | - Reduced microgliosis & Aβ₄₂ accumulation- Increased cerebrovascular perfusion- Preserved blood-brain barrier integrity | [11][12] |

The following diagram outlines a typical preclinical workflow for evaluating a drug candidate like this compound.

Caption: Standard preclinical workflow for evaluating this compound's efficacy for Alzheimer's disease.

Pharmacokinetics and Blood-Brain Barrier Penetration

A critical attribute for any CNS drug is its ability to cross the blood-brain barrier (BBB). Studies in rats using radiolabeled [14C]-mirodenafil have confirmed its distribution into the brain. Following a 40 mg/kg oral dose, radioactivity in the brain gradually increased over 24 hours, indicating that this compound effectively penetrates the BBB and can act on PDE5 within the central nervous system.[7] Its half-life is approximately 2.5 hours.[7]

Conclusion and Future Directions

The preclinical evidence strongly supports the therapeutic potential of this compound for Alzheimer's disease. Its multimodal action, targeting not only the core cGMP signaling pathway but also GSK-3β, neuroinflammation, and cerebrovascular function, positions it as a compelling polypharmacological candidate.[6][11] The robust improvements in cognition and reduction of AD pathology observed in animal models have provided a solid foundation for clinical investigation.[7][12] As of April 2024, a Phase 3 clinical trial is ongoing to evaluate the efficacy of this compound (AR1001) in patients with early Alzheimer's disease, representing a critical next step in validating this promising therapeutic strategy.[7][13]

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. PDE5 inhibitor drugs for use in dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase Inhibitors for Alzheimer’s Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. Phosphodiesterase 5 inhibitor this compound ameliorates Alzheimer-like pathology and symptoms by multimodal actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound improves cognitive function by reducing microglial activation and blood-brain barrier permeability in ApoE4 KI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound improves cognitive function by reducing microglial activation and blood–brain barrier permeability in ApoE4 KI mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]

Mirodenafil's Expanding Therapeutic Landscape: An In-depth Technical Guide to its Effects on Non-Erectile Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirodenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is well-established for the treatment of erectile dysfunction. However, a growing body of evidence suggests its therapeutic potential extends to various non-erectile tissues. This technical guide synthesizes the current understanding of this compound's pharmacological effects beyond its primary indication, focusing on its mechanism of action, preclinical and clinical findings in non-erectile smooth muscle, cardiovascular tissues, the lower urinary tract, and the central nervous system. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating the broader therapeutic applications of this compound.

Introduction: The Versatility of PDE5 Inhibition

Phosphodiesterase type 5 (PDE5) is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways.[1][2][3] The inhibition of PDE5 by drugs like this compound leads to an accumulation of cGMP, resulting in smooth muscle relaxation and vasodilation.[1][3] While the corpus cavernosum of the penis has a high concentration of PDE5, this enzyme is also present in numerous other tissues throughout the body, including the smooth muscle of the prostate, bladder, and blood vessels, as well as in the central nervous system.[1][3][4] This widespread distribution of PDE5 provides a strong rationale for exploring the therapeutic effects of this compound in a range of non-erectile tissues.

This compound distinguishes itself from other PDE5 inhibitors with its high selectivity for PDE5, which is approximately 10-fold higher than that of sildenafil.[2] This enhanced selectivity may contribute to a more favorable side-effect profile and targeted therapeutic action.

Core Mechanism of Action in Non-Erectile Tissues

The fundamental mechanism of this compound in non-erectile tissues mirrors its action in erectile tissue. The process begins with the activation of nitric oxide (NO) synthase, leading to the production of NO. NO then stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. This compound's role is to inhibit PDE5, thereby preventing the breakdown of cGMP. The elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation.

Figure 1: General signaling pathway of this compound in smooth muscle cells.

Effects on Lower Urinary Tract Tissues

Clinical evidence strongly supports the efficacy of this compound in treating lower urinary tract symptoms (LUTS) secondary to benign prostatic hyperplasia (BPH).[5][6] The proposed mechanism involves the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow and a reduction in symptoms.

Quantitative Data from Clinical Trials

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| Change in International Prostate Symptom Score (IPSS) | ||||

| 50 mg daily for 12 weeks | Significant improvement | - | <0.05 | [5] |

| 100 mg on demand for 8 weeks | Significant improvement | - | <0.05 | [7] |

| Change in Peak Urine Flow Rate (Qmax) | ||||

| 50 mg daily for 12 weeks | Significant improvement | - | <0.05 | [5] |

| 100 mg on demand for 8 weeks | No significant improvement | - | >0.05 | [7] |

| Change in Post Void Residual Volume (PVR) | ||||

| 50 mg daily for 12 weeks | No significant improvement | - | >0.05 | [5] |

| 100 mg on demand for 8 weeks | No significant improvement | - | >0.05 | [7] |

Preclinical Evidence in Bladder Tissue